6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of pyridazine, piperazine, and pyrimidine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization reactions . The reaction conditions often involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 catalyst at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share structural similarities and exhibit a wide range of biological activities.
Cyclopenta[b]pyridin-5-one analogues: Known for their use in medicinal chemistry and as intermediates in the synthesis of more complex molecules.
Uniqueness
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its combination of pyridazine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-20-15(23)10-13(17-16(20)24)21-5-7-22(8-6-21)14-9-11-3-2-4-12(11)18-19-14/h9-10H,2-8H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBDSLKWIGPWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.